molecular formula C9H6BrClF2O2 B2972322 Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate CAS No. 2247106-25-6

Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate

Cat. No.: B2972322
CAS No.: 2247106-25-6
M. Wt: 299.5
InChI Key: PJZLGCUVOGHQET-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate is an organic compound with the molecular formula C9H6BrClF2O2. It is a derivative of phenyl acetate, characterized by the presence of bromine, chlorine, and fluorine atoms on the aromatic ring.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway . In these reactions, the halide (in this case, bromine) is replaced by a nucleophile, which could be a variety of biological molecules.

Biochemical Pathways

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the synthesis of various organic compounds. This suggests that the compound could potentially interfere with or alter various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate . Factors such as temperature, pH, and the presence of other chemicals could affect how the compound interacts with its targets and how it is metabolized in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate typically involves the bromination of a precursor compound, followed by esterification. One common method starts with 3-chloro-2,4-difluoroaniline, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromo derivative is then esterified with methyl chloroformate in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-2-(3-chloro-4-fluorophenyl)acetate
  • Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)propanoate
  • Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)butanoate

Uniqueness

Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate is unique due to the specific arrangement of halogen atoms on the aromatic ring, which can influence its reactivity and interactions with biological targets. The combination of bromine, chlorine, and fluorine atoms provides a distinct electronic environment that can be exploited in various chemical and biological applications .

Properties

IUPAC Name

methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF2O2/c1-15-9(14)6(10)4-2-3-5(12)7(11)8(4)13/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZLGCUVOGHQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C(=C(C=C1)F)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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